molecular formula C9H8N2O2 B1296457 3-methylquinazoline-2,4(1H,3H)-dione CAS No. 607-19-2

3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1296457
CAS No.: 607-19-2
M. Wt: 176.17 g/mol
InChI Key: LFGZKCYBINPOTA-UHFFFAOYSA-N
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Description

3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with a methyl group at the 3-position and keto groups at the 2 and 4 positions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.

    Medicine: Quinazolinone derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .

Future Directions

Quinazoline derivatives have shown potential in various therapeutic applications, and new quinazoline-based compounds are being designed and synthesized as potential drugs . Moreover, the conversion of CO2 into quinazoline-2,4(1H,3H)-diones is being explored, which could open a door to develop novel catalysts for the conversion of other acid gases such as SO2 and H2S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with formamide under reflux conditions to yield quinazolinone derivatives . Another approach involves the use of isatoic anhydride and methylamine, which undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the methyl group at the 3-position.

    3-phenylquinazoline-2,4(1H,3H)-dione: Contains a phenyl group instead of a methyl group at the 3-position.

    2-methylquinazoline-4(1H)-one: Has a methyl group at the 2-position instead of the 3-position.

Uniqueness

3-methylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGZKCYBINPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322447
Record name 3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-19-2
Record name 607-19-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Synthesis routes and methods I

Procedure details

A 50 ml. flask was charged with 1.0 g. N-methylphthalamide suspended in 11 ml. dimethylformamide. A 2.6 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture stirred at 40°-50° for 2 hours. The reaction mixture was diluted with 15 ml. water, cooled and filtered. The yield amounted to 0.89 g., melting point 230°-232°, representing 88 percent of theory based on the N-methylphthalamide. The structure was confirmed by infrared spectroscopy.
Name
N-methylphthalamide
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lead tetra-acetate
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Synthesis routes and methods II

Procedure details

6 g isatoic anhydride was stirred in 100 ml dry tetrahydrofurane(THF) and methylamine was passed through the mixture for 5 min. The resulting solution was evaporated and the residue was again dissolved in THF (100 ml) and charged with 15 ml 30% phosgene solution in toluene. The mixture was heated to reflux and additional 15 ml phosgene solution was added. After 4 hours reflux the mixture was cooled and evaporated to dryness. The residue was treated with water and the crystals were collected by filtration. The yield was 3.5 g. M.p. 240.4°-240.5° C.
Quantity
6 g
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tetrahydrofurane(THF)
Quantity
100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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